molecular formula C5H5N3OS B133134 4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde CAS No. 155087-62-0

4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde

Cat. No.: B133134
CAS No.: 155087-62-0
M. Wt: 155.18 g/mol
InChI Key: COOZSNNUNRBWIS-UHFFFAOYSA-N
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Description

4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H5N3OS and a molecular weight of 155.18 g/mol. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also contains an aldehyde group at position 5, an amino group at position 6, and a thioxo group at position 4, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophene-3-carboxaldehyde with formamide in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Formation of 5-pyrimidinecarboxylic acid.

    Reduction: Formation of 5-pyrimidinemethanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its amino and thioxo groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiophene-3-carboxaldehyde: A precursor in the synthesis of 4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde.

    5-Pyrimidinecarboxylic acid: An oxidation product of the compound.

    5-Pyrimidinemethanol: A reduction product of the compound.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions

Properties

CAS No.

155087-62-0

Molecular Formula

C5H5N3OS

Molecular Weight

155.18 g/mol

IUPAC Name

6-amino-4-sulfanylidene-1H-pyrimidine-5-carbaldehyde

InChI

InChI=1S/C5H5N3OS/c6-4-3(1-9)5(10)8-2-7-4/h1-2H,(H3,6,7,8,10)

InChI Key

COOZSNNUNRBWIS-UHFFFAOYSA-N

SMILES

C1=NC(=S)C(=C(N1)N)C=O

Canonical SMILES

C1=NC(=S)C(=C(N1)N)C=O

Synonyms

5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo- (9CI)

Origin of Product

United States

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